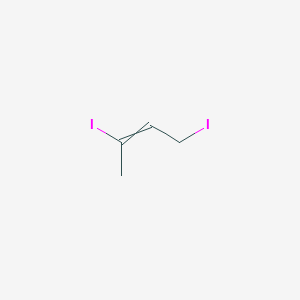
2-Butene, 1,3-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 1,3-diiodo- is an organic compound with the molecular formula C4H6I2 It is a diiodo derivative of butene, specifically substituted at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene, 1,3-diiodo- can be synthesized through the iodination of 2-butene. One common method involves the use of iodine (I2) in the presence of a catalyst such as palladium. The reaction typically takes place under controlled conditions to ensure the selective addition of iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2-Butene, 1,3-diiodo- may involve large-scale iodination processes. These processes often utilize cost-effective and readily available reagents, such as iodine and palladium catalysts, to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1,3-diiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of diiodo alcohols or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can reduce the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen functionalities.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butenes, while reduction reactions can produce butene or mono-iodo butene derivatives .
Scientific Research Applications
2-Butene, 1,3-diiodo- has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of iodine-containing drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butene, 1,3-diiodo- involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in electrophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodoethane: Another diiodo compound with similar reactivity but different structural properties.
1,4-Diiodobutane: A longer-chain diiodo compound with distinct chemical behavior.
2,3-Diiodobut-2-ene-1,4-diol: A diiodo compound with additional hydroxyl groups, leading to different reactivity and applications .
Uniqueness
2-Butene, 1,3-diiodo- is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 3 positions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C4H6I2 |
|---|---|
Molecular Weight |
307.90 g/mol |
IUPAC Name |
1,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3 |
InChI Key |
MTIFMNTZMLZREE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















